molecular formula C16H15N3O B1296426 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone CAS No. 62838-20-4

3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B1296426
CAS RN: 62838-20-4
M. Wt: 265.31 g/mol
InChI Key: OUTJVLKVOHOPPK-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a chemical compound with the CAS Number: 62838-20-4 . It has a molecular weight of 265.31 .


Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” can be represented by the formula C16H15N3O .


Physical And Chemical Properties Analysis

“3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” is a compound with a molecular weight of 265.31 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazoline derivatives, including 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds are integral in the development of new therapeutic agents. Quinazolines have been extensively studied and synthesized to create bioactive molecules with potential medicinal applications, showing notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, enhancing its utility in combating antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Material Development

Quinazoline derivatives have been identified as promising materials for optoelectronic applications due to their incorporation into π-extended conjugated systems, which are valuable for creating novel optoelectronic materials. These compounds have been utilized in luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence. The versatility of quinazolines extends to the development of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Activity

Quinazoline derivatives exhibit significant anticancer properties by modulating various cellular pathways and targets. These compounds have demonstrated efficacy in inhibiting the growth of colorectal cancer cells through modulation of genes and proteins involved in cancer progression. The structural diversity of quinazoline derivatives opens new avenues in the search for active molecules with anticancer activities (Moorthy et al., 2023).

Drug Discovery and Development

The synthesis and investigation of quinazoline derivatives are pivotal in the drug discovery process, offering a platform for the development of new therapeutic agents with varied biological properties. Quinazolines serve as key scaffolds in designing drugs with anti-bacterial, anti-fungal, anti-HIV, anti-cancer, anti-inflammatory, and analgesic potencies. Recent advances in synthetic chemistry have focused on eco-friendly and atom-efficient methodologies for synthesizing quinazolines, contributing significantly to medicinal chemistry (Faisal & Saeed, 2021).

Future Directions

While specific future directions for “3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone” were not found, research into similar compounds often focuses on their potential therapeutic applications .

properties

IUPAC Name

3-(2-aminoethyl)-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTJVLKVOHOPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212008
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone

CAS RN

62838-20-4
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC354463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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